molecular formula C10H10N2O B1624258 3H-Pyrazol-3-one, 1,2-dihydro-1-methyl-5-phenyl- CAS No. 54679-59-3

3H-Pyrazol-3-one, 1,2-dihydro-1-methyl-5-phenyl-

Cat. No. B1624258
CAS RN: 54679-59-3
M. Wt: 174.2 g/mol
InChI Key: FDEPSRKXUMKSDW-UHFFFAOYSA-N
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Description

“3H-Pyrazol-3-one, 1,2-dihydro-1-methyl-5-phenyl-” is a chemical compound with the molecular formula C10H10N2O . It is a member of pyrazoles .


Synthesis Analysis

The synthesis of similar compounds involves a series of reactions. For instance, pyrrole can be synthesized through a five-membered ring reaction using an oxidizing agent like succinimide and a suitable Lewis acid catalyst like AlCl3 . Then, pyrrole reacts with thiocyanic acid to form 2-pyrrolyl thiocyanate . Under alkaline conditions, 2-pyrrolyl thiocyanate reacts with acetone in a nucleophilic addition reaction to produce 1,2-dihydro-3H-pyrazol-3-one .


Molecular Structure Analysis

The molecular structure of “3H-Pyrazol-3-one, 1,2-dihydro-1-methyl-5-phenyl-” can be analyzed using various techniques such as NMR (nuclear magnetic resonance) and X-ray crystallography . The structure can also be represented as a 2D Mol file or a computed 3D SD file .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3H-Pyrazol-3-one, 1,2-dihydro-1-methyl-5-phenyl-” include a molecular weight of 174.1992 . The compound has a melting point of 160-162 °C and a density of 1.191±0.06 g/cm3 .

Safety And Hazards

Safety measures for handling “3H-Pyrazol-3-one, 1,2-dihydro-1-methyl-5-phenyl-” include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

The future directions for “3H-Pyrazol-3-one, 1,2-dihydro-1-methyl-5-phenyl-” could involve further investigation into its tautomerism . Pyrazolones are interesting chemical entities due to their importance as building blocks for the synthesis of various bio-active compounds and their capability to prototropic tautomerism .

properties

IUPAC Name

2-methyl-3-phenyl-1H-pyrazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-12-9(7-10(13)11-12)8-5-3-2-4-6-8/h2-7H,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDEPSRKXUMKSDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=O)N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30445647
Record name 3H-Pyrazol-3-one, 1,2-dihydro-1-methyl-5-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30445647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3H-Pyrazol-3-one, 1,2-dihydro-1-methyl-5-phenyl-

CAS RN

54679-59-3
Record name 3H-Pyrazol-3-one, 1,2-dihydro-1-methyl-5-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30445647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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